The Synthesis and Purification of Ciprofloxacin Lactate: A Technical Guide
The Synthesis and Purification of Ciprofloxacin Lactate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for ciprofloxacin lactate, a widely used second-generation fluoroquinolone antibiotic. Ciprofloxacin's broad-spectrum antibacterial activity is achieved by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, transcription, repair, and recombination.[1] This document details the chemical synthesis pathways, purification protocols, and analytical methodologies pertinent to the production of high-purity ciprofloxacin lactate for pharmaceutical applications.
Synthesis of Ciprofloxacin Lactate
The industrial synthesis of ciprofloxacin lactate is typically a multi-step process that begins with the synthesis of the core ciprofloxacin molecule, followed by a salt formation reaction with lactic acid.
Core Synthesis of Ciprofloxacin
A common synthetic route to ciprofloxacin involves the reaction of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)-3-quinolinecarboxylic acid with various reagents. A patented method highlights the synthesis starting from Ciprofloxacin Hydrochloride.[2]
Experimental Protocol: Synthesis of Ciprofloxacin from Ciprofloxacin Hydrochloride [2]
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Dissolution: Ciprofloxacin Hydrochloride is mixed with a solvent (e.g., purified water) in a weight ratio of approximately 9-12:1 and stirred until fully dissolved.[2]
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Neutralization and Crystallization: The solution is heated to 50-60°C. A base, such as 7wt% ammonium hydroxide or 4wt% sodium hydroxide solution, is added dropwise to adjust the pH to 6.5-7.5, inducing the precipitation of ciprofloxacin crystals.[2] The mixture is then cooled to facilitate further crystallization.[2]
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Filtration and Washing: The precipitated ciprofloxacin crystals are filtered and washed sequentially with purified water and 95% ethanol.[2]
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Drying: The washed crystals are dried under vacuum (e.g., at 65°C and 0.09MPa) until the loss on drying is less than 1%. This process yields ciprofloxacin with a purity of approximately 99%.[2]
Salt Formation: Ciprofloxacin to Ciprofloxacin Lactate
The conversion of ciprofloxacin to its lactate salt enhances its solubility for formulation into injections and other pharmaceutical preparations.
Experimental Protocol: Ciprofloxacin Lactate Salt Formation [2]
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Dissolution: The dried ciprofloxacin is mixed with a solvent such as acetone or an ethanol solution (75%-90%). The mass ratio of ciprofloxacin to solvent can range from 5:1 to 12:1. The mixture is heated to 60-65°C.[2]
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Salt-forming Reaction: Lactic acid (0.45-1.1 times the mass of ciprofloxacin) is added dropwise over 5-10 minutes. The solution is then heated to 75-80°C and refluxed for 0.5-1.5 hours.[2]
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Crystallization: The solution is cooled, first to room temperature at a rate of 1°C/min, and then to 0-5°C at a rate of 2°C/min. The mixture is allowed to stand for 3-12 hours to promote crystal growth.[2]
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Filtration and Drying: The resulting ciprofloxacin lactate crystals are filtered, washed with 95% ethanol, and dried under vacuum at 40-50°C until the loss on drying is less than 6.5%.[2]
This method is reported to produce ciprofloxacin lactate with a mass yield of 95% or more and a purity of up to 99.5%.[2]
Purification Methods
Achieving high purity is critical for parenteral drug formulations to minimize impurities that can cause vein irritation or precipitation upon storage.[3] Various purification techniques are employed during the manufacturing process of ciprofloxacin lactate.
Recrystallization
Recrystallization is a fundamental technique used to purify the intermediate ciprofloxacin and the final ciprofloxacin lactate product. The process, as described in the synthesis protocols, relies on the differential solubility of the compound and impurities in a given solvent system at varying temperatures.
Activated Carbon Treatment
Activated carbon is often used to decolorize and remove certain impurities from the solution before crystallization or filtration.
Experimental Protocol: Activated Carbon Treatment in Ciprofloxacin Lactate Injection Preparation [4]
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A semi-finished solution of ciprofloxacin lactate is prepared.[4]
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Activated carbon for injection is added (0-1 g/L).[4]
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The mixture is stirred for a specified time and then allowed to stand.[4]
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The solution is then filtered to remove the activated carbon and adsorbed impurities.[4]
Filtration
Filtration is a critical step to remove particulate matter and, in some cases, for sterilization. A multi-stage filtration process is often employed.
Example Filtration Workflow: [4]
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Pre-filtration: The solution may be passed through a sand filter stick.[4]
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Fine Filtration: Subsequent filtration is performed using membranes with defined pore sizes, such as 0.8 µm, to remove finer particles.[4] For sterile preparations, a 0.45 µm or smaller pore size filter is used for sterilization.[5]
Quantitative Data Summary
The following tables summarize quantitative data from various cited methods for the synthesis and purification of ciprofloxacin and ciprofloxacin lactate.
Table 1: Synthesis and Purification Yields and Purity
| Step | Product | Reported Yield | Reported Purity | Reference |
|---|---|---|---|---|
| Neutralization of Ciprofloxacin HCl | Ciprofloxacin | 81.45% (weight yield) | 99% | [2] |
| Salt formation with Lactic Acid | Ciprofloxacin Lactate | ≥ 95% (mass yield) | ≥ 99.5% | [2] |
| Acylation of Ciprofloxacin | Cp1 (Intermediate) | 75% | High (based on 1H NMR) | [6] |
| Condensation of PLA with Cp1 | PLA-CP Conjugate | ~75% | High |[6] |
Table 2: Reagent Quantities for Ciprofloxacin Lactate Injection Formulation
| Component | Concentration Range | Reference |
|---|---|---|
| Ciprofloxacin Lactate | 3-7 g/L | [4] |
| Lactic Acid | - | [4] |
| Propylene Glycol | 250-350 ml/L | [4] |
| Sodium Chloride | - | [4] |
| Sodium Bisulfite | 1-5 g/L | [4] |
| EDTA Disodium | 0.3-1 g/L | [4] |
| Activated Carbon for Injection | 0-1 g/L |[4] |
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the key processes in ciprofloxacin lactate synthesis and purification.
Caption: Synthesis of Ciprofloxacin from its Hydrochloride Salt.
Caption: Conversion of Ciprofloxacin to Ciprofloxacin Lactate.
Caption: General Purification Workflow for Ciprofloxacin Lactate Injection.
Conclusion
The synthesis and purification of ciprofloxacin lactate involve well-defined chemical reactions and rigorous purification steps to ensure high purity and stability, particularly for parenteral formulations. The methods outlined in this guide, derived from patent literature and scientific publications, provide a foundational understanding for researchers and professionals in drug development. Adherence to optimized protocols for crystallization, washing, and filtration is paramount to achieving the desired product quality with high yields.
References
- 1. What is the mechanism of Ciprofloxacin Lactate? [synapse.patsnap.com]
- 2. CN106632036B - A kind of preparation method of Ciprofloxacin Lactate - Google Patents [patents.google.com]
- 3. EP1711468A1 - Process for preparing purified ciprofloxacin - Google Patents [patents.google.com]
- 4. CN107362133B - Ciprofloxacin lactate injection and production method thereof - Google Patents [patents.google.com]
- 5. Novel technique of preparing lactic acid ciprofloxacin injection - Eureka | Patsnap [eureka.patsnap.com]
- 6. Synthesis of ciprofloxacin-conjugated poly (L-lactic acid) polymer for nanofiber fabrication and antibacterial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
